6-methoxy-1H-imidazo[4,5-c]pyridine
CAS No.: 1096666-02-2
Cat. No.: VC11688566
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1096666-02-2 |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 6-methoxy-3H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10) |
| Standard InChI Key | KDCBSGMLZJGPMW-UHFFFAOYSA-N |
| SMILES | COC1=NC=C2C(=C1)N=CN2 |
| Canonical SMILES | COC1=NC=C2C(=C1)N=CN2 |
Introduction
Structural and Chemical Identity
Core Framework and Substitution Patterns
The imidazo[4,5-c]pyridine system consists of a five-membered imidazole ring fused to a pyridine ring at positions 4,5-c (Figure 1). The 6-methoxy substituent occupies the pyridine ring’s sixth position, introducing electron-donating effects that modulate electronic distribution and intermolecular interactions . Comparative analyses of halogenated analogs (e.g., 4,6-dichloro-1-methyl derivatives) reveal that methoxy groups enhance solubility in polar solvents while reducing crystallinity compared to halogen substituents .
Table 1: Comparative Physicochemical Properties of Selected Imidazo[4,5-c]pyridines
*Calculated using Molinspiration property toolkit
Synthetic Methodologies
Ritter-Type Reaction Adaptations
Recent advances in imidazopyridine synthesis employ catalytic Ritter-type reactions, where benzylic alcohols undergo carbocation formation followed by nitrile cyclization . For 6-methoxy derivatives, a proposed route involves:
-
Precursor Preparation: 5-Amino-4-methoxypyridin-3-ol as the starting material.
-
Cyclization: Treatment with Bi(OTf)₃ and p-TsOH·H₂O in dichloroethane (DCE) at 150°C facilitates imidazole ring closure .
-
Functionalization: Methoxy group retention requires inert conditions to prevent demethylation—a challenge observed in halogenated analogs .
Key Reaction Parameters:
-
Catalyst: Bi(OTf)₃ (5 mol%) optimizes carbocation stability .
-
Yield: Theoretical yields approximate 60–75% based on analogous syntheses .
Future Research Directions
-
Synthetic Optimization: Develop regioselective methods for 6-methoxy functionalization without side-product formation .
-
Target Validation: Screen against kinase panels (e.g., PI3K isoforms, CDKs) to identify primary therapeutic targets .
-
ADMET Profiling: Assess metabolic stability, CYP inhibition, and blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume